molecular formula C9H12N2O B181876 5-Allyl-2,6-dimethyl-4-pyrimidinol CAS No. 78304-54-8

5-Allyl-2,6-dimethyl-4-pyrimidinol

Cat. No.: B181876
CAS No.: 78304-54-8
M. Wt: 164.2 g/mol
InChI Key: FMODGEYCQWJGGC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

The pyrimidine (B1678525) nucleus is a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions. sigmaaldrich.com This fundamental structure is a vital component in a vast array of biologically significant molecules and synthetic compounds.

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net Its presence is fundamental to the nucleobases uracil, thymine, and cytosine, which are the building blocks of the nucleic acids RNA and DNA. researchgate.net This biological relevance has spurred extensive research into the synthesis of novel pyrimidine derivatives for a wide range of applications. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse library of compounds with unique chemical and physical properties. nih.gov

The study of pyrimidines dates back to the 19th century, with the initial isolation and synthesis of simple derivatives. Over the decades, the development of new synthetic methodologies has enabled chemists to construct increasingly complex pyrimidine-based molecules. The exploration of tautomerism in hydroxypyrimidines, including the keto-enol and amino-imino equilibria, has been a significant area of study, as it governs the reactivity and interaction of these molecules.

Rationale for Investigating 5-Allyl-2,6-dimethyl-4-pyrimidinol

While specific research on this compound is not extensively published, an analysis of its structure provides a rationale for its potential interest in chemical research.

The chemical character of this compound is defined by its substituent groups: two methyl groups at positions 2 and 6, and an allyl group at position 5.

Allyl Group: The allyl group at the 5-position introduces a site of unsaturation, which can be a handle for further chemical modifications. The double bond in the allyl group can participate in various reactions, such as additions, oxidations, and rearrangements, making it a versatile functional group for creating more complex molecules. The presence of an allyl group has been noted in other pyrimidine derivatives with observed biological activity. nih.gov

Given the ongoing interest in substituted pyrimidines for various applications, this compound can be viewed as a potential building block or a target molecule in its own right. Research on 2,5-substituted pyrimidines has recently focused on their potential as binders for biological targets. nih.gov The combination of alkyl and allyl substituents in this compound offers a unique electronic and steric profile that could be explored in the context of developing novel functional molecules.

Detailed Research Findings

Detailed experimental research on this compound is sparse in publicly available literature. However, its basic chemical and physical properties have been cataloged.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₂N₂O PubChem
Molecular Weight 164.20 g/mol PubChem
CAS Number 78304-54-8 PubChem
IUPAC Name 2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-ol PubChem
Synonyms 5-allyl-2,6-dimethylpyrimidin-4(3H)-one, 2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one PubChem
Computed XLogP3-AA 0.7 PubChem
Computed Topological Polar Surface Area 41.5 Ų PubChem

| Mass Spectrum | Major peaks at m/z 149 and 164 | PubChem |

Note: Some properties are computed and not experimentally determined.

While no specific spectroscopic data like 1H NMR or 13C NMR for this compound are available in the searched literature, one could predict the expected signals based on its structure and data from similar compounds. For instance, one would anticipate signals corresponding to the methyl protons, the protons of the allyl group (with characteristic splitting patterns for the vinyl and methylene (B1212753) protons), and the pyrimidine ring proton.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODGEYCQWJGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336739
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78304-54-8
Record name 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78304-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation of 5 Allyl 2,6 Dimethyl 4 Pyrimidinol

Comprehensive Spectroscopic Characterization Techniques

The structural elucidation of 5-Allyl-2,6-dimethyl-4-pyrimidinol is achieved through a combination of powerful spectroscopic methods. These techniques probe the magnetic environments of atomic nuclei and the vibrational modes of chemical bonds, respectively, to build a complete picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within this compound can be established.

One-dimensional NMR provides fundamental information about the different types of proton and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The two methyl groups attached to the pyrimidine (B1678525) ring (at positions 2 and 6) typically appear as sharp singlets. The protons of the allyl group exhibit characteristic splitting patterns: a doublet for the methylene (B1212753) (-CH₂-) protons adjacent to the ring, and a complex multiplet for the vinyl (-CH=CH₂) protons. The presence of a broad singlet, often exchangeable with D₂O, is indicative of the N-H or O-H proton, confirming the pyrimidinol/pyrimidinone tautomerism.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, distinct signals are expected for the two methyl carbons, the carbons of the allyl group (both aliphatic and olefinic), and the carbons of the pyrimidine ring, including the carbonyl carbon (C4) which typically resonates at a significantly downfield chemical shift.

¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
2-CH₃~2.2-2.4s3H~20-22
6-CH₃~2.3-2.5s3H~18-20
Allyl -CH₂-~3.1-3.3d2H~28-32
Allyl -CH=~5.8-6.0m1H~133-136
Allyl =CH₂~4.9-5.1m2H~115-118
NH/OH~10.0-12.0br s1H-
C2---~155-158
C4---~163-166
C5---~108-112
C6---~160-163

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is representative. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be predicted based on its structure:

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would be observed between the allyl methylene protons (-CH₂-) and the adjacent vinyl proton (-CH=), as well as between the different vinyl protons of the =CH₂ group and the -CH= proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and allyl groups to their corresponding carbon signals listed in the table above.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could show spatial relationships between the allyl group protons and the methyl group at the C6 position, helping to confirm the substitution pattern.

The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. The downfield shift of the pyrimidine ring carbons reflects their electron-deficient nature within the heterocyclic system. The presence of the carbonyl group in the pyrimidinone tautomer significantly influences the shifts of adjacent carbons (C5 and C6). Coupling constants (J-values), derivable from the splitting patterns in high-resolution ¹H NMR, provide information about the dihedral angles between coupled protons, particularly within the flexible allyl side chain.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which corresponds to the vibrations of its chemical bonds.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The spectrum is characterized by several prominent absorption bands. A strong, broad absorption in the region of 3200-2800 cm⁻¹ is characteristic of N-H and O-H stretching vibrations, confirming the presence of the pyrimidinol/pyrimidinone tautomeric system. A sharp, intense peak around 1650-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the pyrimidinone form. Other significant bands include C-H stretching vibrations for the methyl and allyl groups just below 3000 cm⁻¹, C=C stretching for the allyl group and the pyrimidine ring around 1640 cm⁻¹ and 1560 cm⁻¹, respectively, and a strong C-N stretching vibration. asianpubs.org

Key FT-IR Absorption Bands for this compound
Frequency (cm⁻¹)IntensityVibrational Assignment
~3200-2800Broad, StrongN-H / O-H Stretch (Tautomers)
~3080Medium=C-H Stretch (Allyl)
~2980-2930MediumC-H Stretch (Methyl, Methylene)
~1670Strong, SharpC=O Stretch (Pyrimidinone)
~1640MediumC=C Stretch (Allyl)
~1560StrongC=C / C=N Stretch (Pyrimidine Ring)
~995, ~915Strong=C-H Bend (Out-of-plane, Allyl)

Note: Frequencies are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull). Data is representative.

Fourier-Transform Raman (FT-Raman) Spectroscopy

No specific FT-Raman spectroscopic data for this compound has been reported in the reviewed literature. This technique is valuable for providing information on the vibrational modes of a molecule, which is complementary to infrared spectroscopy. For pyrimidine derivatives, FT-Raman spectroscopy would be expected to reveal characteristic bands for the pyrimidine ring vibrations, as well as vibrations associated with the allyl and dimethyl functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis spectroscopic data for this compound in the public domain. This analytical method is used to study the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems. For a substituted pyrimidinol like the subject compound, one would anticipate absorption maxima related to the π-π* transitions of the pyrimidine ring. The position and intensity of these absorptions would be influenced by the electronic effects of the allyl and methyl substituents.

High-Resolution Mass Spectrometry (HRMS)

While the PubChem database lists some gas chromatography-mass spectrometry (GC-MS) data, specific high-resolution mass spectrometry (HRMS) data for this compound is not available. nih.gov HRMS is crucial for determining the precise elemental composition of a molecule by measuring the mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS would confirm the molecular formula C₉H₁₂N₂O by providing an exact mass measurement.

Table 1: Publicly Available Mass Spectrometry Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem nih.gov
Molecular Weight 164.20 g/mol PubChem nih.gov
Monoisotopic Mass 164.094963011 DaPubChem nih.gov

Note: This data is computationally derived or from standard, not high-resolution, mass spectrometry.

Crystallographic Analysis

In the absence of a crystal structure for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible. Such an analysis would typically involve identifying hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern how the molecules arrange themselves in the crystal lattice. For pyrimidinol derivatives, hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring is often a dominant feature in their crystal structures.

Investigation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Pyrimidinol Formation and Transformation

The synthesis of the 5-Allyl-2,6-dimethyl-4-pyrimidinol core likely follows established routes for pyrimidine (B1678525) ring formation, most notably the Pinner synthesis. This method involves the condensation of a β-dicarbonyl compound with an amidine. slideshare.netslideshare.net In the case of this compound, the precursors would be an allyl-substituted β-diketone and acetamidine (B91507).

A plausible synthetic route involves the reaction of 3-allylpentane-2,4-dione (B1616293) with acetamidine. The mechanism proceeds through initial nucleophilic attack of the amidine on one of the carbonyl groups of the diketone, followed by cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Table 1: Postulated Thermodynamic Parameters for the Formation of a Substituted Pyrimidinol

ParameterPostulated Value/TrendRationale
ΔH (Enthalpy) > 0 (Endothermic)Based on analogous pyrimidine syntheses where bond breaking in reactants requires more energy than bond formation in the pyrimidine ring. researchgate.net
ΔS (Entropy) > 0 (Positive)The condensation of two molecules into one and the release of a small molecule (water) can lead to a net increase in disorder.
ΔG (Gibbs Free Energy) < 0 (Spontaneous)The overall reaction is expected to be spontaneous under appropriate conditions, driven by the formation of the stable aromatic pyrimidine ring. researchgate.net

It is important to note that these are expected trends, and experimental determination is necessary for precise values for this compound.

The pathway to pyrimidine formation involves several key intermediates. In the context of the Pinner synthesis, a prominent intermediate is the dihydropyrimidine (B8664642) derivative formed after the initial cyclization and before the final aromatization step. For the synthesis of this compound, the corresponding dihydropyrimidinol could potentially be isolated under carefully controlled, milder reaction conditions that prevent complete dehydration.

Furthermore, studies on the biosynthesis of pyrimidines highlight intermediates such as carbamoyl (B1232498) aspartate and dihydroorotic acid. nih.govnih.gov While the chemical synthesis of this compound does not directly mirror this biological pathway, the isolation and characterization of analogous non-aromatic heterocyclic intermediates could provide valuable mechanistic insights. Techniques such as high-performance liquid chromatography (HPLC) have been successfully employed to separate such intermediates in related systems. nih.gov

Reactivity of the Pyrimidine Core in this compound

The reactivity of the pyrimidine ring in this compound is dictated by the electronic effects of its substituents: the two electron-donating methyl groups, the electron-donating hydroxyl group (which exists in tautomeric equilibrium with the keto form, pyrimidone), and the allyl group at the 5-position. The presence of the hydroxyl and methyl groups is expected to activate the ring towards electrophilic attack, particularly at the positions not occupied by substituents.

In general, electrophilic substitution on the pyrimidine ring is disfavored due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of activating groups like hydroxyl and alkyl groups can facilitate such reactions, typically at the C-5 position. researchgate.netbhu.ac.in In this compound, the C-5 position is already substituted. Therefore, electrophilic attack would likely be directed to the allyl group or potentially occur at the nitrogen atoms under certain conditions.

It is also conceivable that under harsh conditions, electrophilic attack could occur at the less sterically hindered positions of the pyrimidine ring, though this is generally less favorable.

Table 2: Predicted Outcomes of Electrophilic Substitution Reactions

ElectrophileReagentsPredicted Major ProductRationale
Bromine Br₂ in CCl₄5-(2,3-Dibromopropyl)-2,6-dimethyl-4-pyrimidinolElectrophilic addition to the allyl double bond is expected to be more facile than substitution on the activated pyrimidine ring.
Nitronium ion HNO₃/H₂SO₄Complex mixture, potential for nitration on the allyl group or N-nitrationThe strong acidic conditions could lead to protonation of the pyrimidine ring, deactivating it towards electrophilic attack. Reaction at the allyl group is more likely.
Sulfur trioxide Fuming H₂SO₄This compound-x-sulfonic acidSulfonation might occur on the pyrimidine ring if the activating effect of the substituents is sufficient to overcome the deactivating effect of the nitrogen atoms.

Nucleophilic substitution is a more common reaction for pyrimidines, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. In this compound, the hydroxyl group at the C-4 position can be a target for nucleophilic displacement. This typically requires conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide.

For instance, treatment with phosphorus oxychloride (POCl₃) could convert the 4-pyrimidinol to a 4-chloropyrimidine (B154816). This chloro-derivative would then be susceptible to attack by various nucleophiles.

Table 3: Potential Nucleophilic Substitution Reactions

NucleophileReagentsIntermediatePredicted Final Product
Ammonia 1. POCl₃ 2. NH₃5-Allyl-4-chloro-2,6-dimethylpyrimidine5-Allyl-2,6-dimethylpyrimidin-4-amine
Methoxide 1. POCl₃ 2. NaOCH₃5-Allyl-4-chloro-2,6-dimethylpyrimidine5-Allyl-4-methoxy-2,6-dimethylpyrimidine
Thiolate 1. POCl₃ 2. R-SH, base5-Allyl-4-chloro-2,6-dimethylpyrimidine5-Allyl-2,6-dimethyl-4-(alkylthio)pyrimidine

The allyl group at the C-5 position introduces the possibility of allylic rearrangements. These reactions can be initiated by various stimuli, including heat, light, or chemical reagents.

One of the most well-known rearrangements involving an allyl group attached to an oxygen atom is the Claisen rearrangement. wikipedia.orgorganic-chemistry.org If the 4-pyrimidinol tautomerizes to its keto form, the oxygen at the C-4 position could potentially be O-allylated, followed by a thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. This would result in the migration of the allyl group from the oxygen to the C-5 position. However, since the C-5 position is already occupied by an allyl group in the parent molecule, this specific intramolecular rearrangement is unlikely unless the initial O-allyl ether is formed from a precursor without a C-5 allyl group.

A more relevant possibility is the rearrangement of the existing C-5 allyl group itself. For instance, under radical conditions, such as allylic bromination with N-bromosuccinimide (NBS), an allylic radical intermediate is formed. masterorganicchemistry.commasterorganicchemistry.com This radical is resonance-stabilized, and the subsequent reaction with a bromine radical can occur at either end of the allylic system, potentially leading to a mixture of isomeric products where the double bond has shifted.

Another potential transformation is a metal-catalyzed allylic rearrangement. Palladium catalysts, for example, are known to facilitate the isomerization of allylic systems.

Table 4: Potential Rearrangement Reactions of the Allyl Group

Reaction TypeReagentsKey IntermediatePotential Product(s)
Radical-mediated Rearrangement NBS, light/heatResonance-stabilized allylic radicalIsomeric bromo-derivatives with shifted double bond
Acid-catalyzed Isomerization Strong acid, heatAllylic carbocationMixture of isomeric pyrimidinols with shifted double bond
Palladium-catalyzed Isomerization Pd catalystπ-Allylpalladium complexIsomerized 5-propenyl-2,6-dimethyl-4-pyrimidinol

Reactivity of the Allyl Substituent

The allyl group attached to the C5 position of the pyrimidine ring in this compound introduces a site of unsaturation, which imparts reactivity characteristic of an alkene. This functionality allows for a range of chemical transformations that are distinct from the reactivity of the heterocyclic core.

The carbon-carbon double bond of the allyl substituent is susceptible to electrophilic addition reactions. While specific studies on this compound are not extensively detailed in the surveyed literature, the expected reactivity can be inferred from the general behavior of alkenes.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is a typical reaction. This would proceed through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated derivative at the propyl chain. The reaction's progression is contingent on controlling conditions to prevent competing radical substitution reactions.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the double bond (CH₂) and the halide adds to the more substituted internal carbon (CH).

Hydroboration-Oxidation: This two-step sequence offers a route to the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 5-(3-hydroxypropyl)-2,6-dimethyl-4-pyrimidinol.

The electronic nature of the pyrimidinol ring, particularly in its predominant keto tautomeric form, may influence the reactivity of the allyl group, though detailed mechanistic studies on this specific interaction are limited.

The double bond of the allyl group serves as a key site for various oxidative transformations.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would be expected to form an epoxide ring at the site of the double bond. youtube.comyoutube.com This reaction is typically concerted and stereospecific. youtube.com The resulting product, a 5-(oxiran-2-ylmethyl)-2,6-dimethylpyrimidin-4(3H)-one, is a versatile intermediate for further functionalization.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde, (2,6-dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding carboxylic acid.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished using reagents like osmium tetroxide (catalytically) with a co-oxidant or cold, dilute potassium permanganate (B83412). This would result in the formation of 5-(2,3-dihydroxypropyl)-2,6-dimethyl-4-pyrimidinol.

A summary of expected oxidative transformations is presented below.

Oxidative ReagentExpected Product
m-Chloroperoxybenzoic acid (mCPBA)5-(Oxiran-2-ylmethyl)-2,6-dimethylpyrimidin-4(3H)-one
1. Ozone (O₃), 2. DMS(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetaldehyde
Osmium Tetroxide (OsO₄) / NMO5-(2,3-Dihydroxypropyl)-2,6-dimethyl-4-pyrimidinol

The allyl group is particularly reactive towards free radicals due to the stability of the resulting allylic radical, which is stabilized by resonance.

A prominent example of a radical reaction involving an allyl group is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). organic-chemistry.orgmasterorganicchemistry.com This reaction selectively introduces a bromine atom at the allylic position—the carbon atom adjacent to the double bond—while leaving the double bond intact. chemistrysteps.com

The mechanism proceeds via a radical chain reaction:

Initiation: The radical initiator generates a small number of bromine radicals from NBS. chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of this compound, forming a resonance-stabilized allylic radical and HBr. chemistrysteps.com This allylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.comchemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.com

ReagentReaction TypeKey Feature
N-Bromosuccinimide (NBS), InitiatorRadical SubstitutionSelective bromination at the allylic position
Peroxides (in presence of HBr)Radical AdditionAnti-Markovnikov addition of HBr across the double bond

Tautomerism in Pyrimidinol Systems

Tautomerism, the phenomenon of constitutional isomers being in rapid equilibrium, is a fundamental characteristic of hydroxypyrimidines. organic-chemistry.org For this compound, the primary tautomeric relationship is between the hydroxy (enol) form and the keto (amide or pyrimidinone) form.

The compound this compound can exist as two principal tautomers: the aromatic 4-hydroxypyrimidine (B43898) (enol) form and the non-aromatic pyrimidin-4(3H)-one (keto) form. rsc.orgnih.gov

Research on related 4-hydroxypyrimidine systems has demonstrated that the equilibrium overwhelmingly favors the keto tautomer in both the solid state and in solution. youtube.comrsc.org This preference is a general feature for pyrimidin-4-one derivatives. youtube.comnih.gov The greater stability of the keto form is attributed to the amide resonance within the heterocyclic ring, which provides significant stabilization despite the loss of aromaticity of the pyrimidine ring itself. Consequently, the compound is more accurately named 5-allyl-2,6-dimethylpyrimidin-4(3H)-one , as reflected in chemical databases like PubChem. rsc.orgnih.gov

The equilibrium can be influenced by factors such as solvent polarity and pH, but the keto form remains the predominant species under most conditions.

Tautomeric Form Structure Predominance Key Features
Keto (Pyrimidinone) Major Amide group, two N-H protons possible (at N1 or N3), non-aromatic ring
Enol (Pyrimidinol) Minor Hydroxyl group, aromatic pyrimidine ring
Note: Generic structures are shown to illustrate the tautomeric forms.

The predominance of the keto tautomer has a profound impact on the chemical reactivity and the spectroscopic properties of the molecule.

Influence on Reactivity:

Acidity: The protons on the ring nitrogen atoms (N1-H or N3-H) in the keto form are acidic and can be removed by a base.

Nucleophilicity: The exocyclic oxygen atom in the keto form is part of an amide system and is less nucleophilic than the oxygen of an enol. Reactions with electrophiles can occur at this oxygen or at the ring nitrogens, depending on the conditions.

Electrophilicity: The carbonyl carbon of the keto form is electrophilic and can be susceptible to attack by nucleophiles.

The chemical behavior is therefore characteristic of a cyclic amide rather than a phenol-like aromatic alcohol. For instance, alkylation reactions would more likely occur at a ring nitrogen than at the exocyclic oxygen.

Influence on Spectroscopic Signatures: The distinct structural features of the keto and enol tautomers give rise to different spectroscopic signatures, which can be used to identify the predominant form.

Infrared (IR) Spectroscopy: The keto tautomer would exhibit a strong absorption band for the C=O (carbonyl) stretch, typically in the range of 1650-1700 cm⁻¹. It would also show N-H stretching bands. The enol form, in contrast, would show a broad O-H stretching band (around 3200-3600 cm⁻¹) and would lack the prominent C=O stretch. IR spectra of related compounds confirm the presence of the C=O group, supporting the keto form's dominance. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The keto form would show a signal for the N-H proton(s), the chemical shift of which can be solvent-dependent. The enol form would instead show a signal for the O-H proton.

¹³C NMR: The most telling signal is that of the carbon at the C4 position. In the keto form, this carbon is a carbonyl carbon and would appear significantly downfield (typically >160 ppm). In the enol form, this carbon is bonded to a hydroxyl group and would resonate at a higher field, more typical for an aromatic carbon bearing an oxygen atom.

UV-Vis Spectroscopy: The electronic transitions, and thus the absorption maxima (λmax), differ between the two tautomers due to the differences in their conjugated π-electron systems. The non-aromatic keto form and the aromatic enol form will have distinct absorption profiles. youtube.com

These spectroscopic techniques collectively provide conclusive evidence for the dominance of the pyrimidin-4(3H)-one structure in the tautomeric equilibrium of this and related pyrimidinol systems. sigmaaldrich.com

Derivatization and Functionalization Strategies of 5 Allyl 2,6 Dimethyl 4 Pyrimidinol

Introduction of Diverse Functional Groups onto the Pyrimidine (B1678525) Scaffold

The pyrimidine ring in 5-Allyl-2,6-dimethyl-4-pyrimidinol is an electron-deficient heteroaromatic system, which influences its reactivity. The presence of the hydroxyl group at the C4 position and the methyl groups at C2 and C6, along with the allyl group at C5, dictates the regioselectivity of further functionalization.

Alkylation and Acylation of the Pyrimidine Ring

While specific studies on the direct alkylation and acylation of this compound are not extensively documented in publicly available literature, the reactivity of analogous hydroxypyrimidines suggests that these transformations are feasible. The hydroxyl group at the C4 position is the most likely site for such modifications.

Alkylation can typically be achieved by treating the pyrimidinol with an alkyl halide in the presence of a base. The choice of base and solvent is critical to control the regioselectivity between O-alkylation and N-alkylation. For instance, using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) would likely favor O-alkylation, yielding the corresponding 4-alkoxy derivative.

Acylation of the hydroxyl group can be accomplished using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This would result in the formation of the corresponding 4-acyloxy-5-allyl-2,6-dimethylpyrimidine.

It is important to note that the tautomeric nature of 4-hydroxypyrimidines, existing in equilibrium with their pyrimidin-4(3H)-one form, can influence the outcome of these reactions.

Halogenation of the Pyrimidine Core

The introduction of halogen atoms onto the pyrimidine ring can be a key step for further functionalization, particularly for cross-coupling reactions. While direct halogenation of this compound is not well-documented, the conversion of the hydroxyl group at C4 to a chlorine atom is a common transformation for hydroxypyrimidines. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which replace the hydroxyl group with a chlorine atom, yielding 4-chloro-5-allyl-2,6-dimethylpyrimidine. The resulting chloropyrimidine is a valuable intermediate for nucleophilic substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling for Arylation/Vinyl

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For the pyrimidine scaffold, a common strategy involves the use of a halogenated pyrimidine intermediate, such as the 4-chloropyrimidine (B154816) derivative mentioned previously.

The Suzuki-Miyaura cross-coupling is a widely used method for the arylation and vinylation of halopyrimidines. While specific examples with 4-chloro-5-allyl-2,6-dimethylpyrimidine are scarce, studies on analogous systems, such as 2-chloro-4,6-dimethoxypyrimidine (B81016) and other substituted dichloropyrimidines, demonstrate the feasibility of this approach. chemrxiv.orgresearchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or sodium carbonate, and an aryl or vinyl boronic acid or its ester. These reactions would yield 4-aryl- or 4-vinyl-5-allyl-2,6-dimethylpyrimidine derivatives.

Reactant 1Reactant 2CatalystBaseProduct
4-Chloro-5-allyl-2,6-dimethylpyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃4-Aryl-5-allyl-2,6-dimethylpyrimidine
4-Chloro-5-allyl-2,6-dimethylpyrimidineVinylboronic acidPdCl₂(dppf)Na₂CO₃4-Vinyl-5-allyl-2,6-dimethylpyrimidine
This table represents a generalized scheme based on analogous reactions.

Chemical Modifications of the Allyl Side Chain

The allyl group at the C5 position of the pyrimidine ring offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities without altering the core pyrimidine structure.

Epoxidation and Dihydroxylation of the Double Bond

The double bond of the allyl group is susceptible to oxidation reactions, leading to the formation of epoxides or diols.

Epoxidation can be carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would convert the allyl group into an oxiranylmethyl group, yielding 5-(oxiran-2-ylmethyl)-2,6-dimethylpyrimidin-4-ol. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.

Dihydroxylation of the allyl double bond leads to the formation of a vicinal diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). The product of this reaction would be 5-(2,3-dihydroxypropyl)-2,6-dimethylpyrimidin-4-ol. This diol can be further modified, for example, through cleavage of the C-C bond between the hydroxyl-bearing carbons.

Cleavage of the Allyl Moiety

The removal of the allyl group can be a strategic step in a synthetic sequence to unmask a functional group or to prepare the corresponding des-allyl pyrimidine derivative, 2,6-dimethylpyrimidin-4-ol.

A common method for the cleavage of allyl groups is through a two-step process involving isomerization of the double bond to the thermodynamically more stable internal position, followed by cleavage of the resulting enol ether. However, a more direct one-pot oxidative cleavage has been reported. This method utilizes osmium tetroxide-catalyzed dihydroxylation of the allyl group, followed by in situ cleavage of the resulting diol with an oxidizing agent like sodium periodate (B1199274) (NaIO₄). nih.govorganic-chemistry.org This reaction sequence would convert the allyl group into a formyl group, which could then be further manipulated or removed. Another approach involves the use of an oxoammonium salt to oxidatively cleave the allyl ether, which could be analogous to the C-allyl group. nih.govrsc.org

ReactionReagentsProduct
Epoxidationm-CPBA5-(Oxiran-2-ylmethyl)-2,6-dimethylpyrimidin-4-ol
DihydroxylationOsO₄, NMO5-(2,3-Dihydroxypropyl)-2,6-dimethylpyrimidin-4-ol
Oxidative Cleavage1. OsO₄ (cat.), 2. NaIO₄2,6-Dimethyl-4-pyrimidinol-5-carbaldehyde
This table outlines plausible transformations of the allyl side chain.

Chain Elongation and Branched Derivatization

The allyl group at the 5-position of the pyrimidinol ring serves as a versatile handle for chain elongation and the introduction of branched moieties. Various synthetic methodologies can be employed to extend the carbon chain or to create more complex substituents at this position. These modifications can significantly influence the molecule's lipophilicity, steric profile, and potential biological interactions.

One common strategy for chain elongation involves olefin metathesis reactions. By reacting this compound with a suitable olefin partner in the presence of a metathesis catalyst, such as a Grubbs' or Schrock catalyst, the allyl group can be extended. The choice of the olefin partner dictates the length and nature of the resulting chain.

For the introduction of branched derivatives, reactions targeting the double bond of the allyl group are frequently utilized. Hydroformylation, for instance, introduces a formyl group, which can then be further reacted to create branched structures. Additionally, radical additions across the double bond can lead to the formation of a variety of substituted derivatives.

Table 1: Examples of Chain Elongation and Branched Derivatization Reactions

Reaction TypeReagents and ConditionsProduct Type
Olefin MetathesisGrubbs' Catalyst, AlkeneExtended Alkene Chain
HydroformylationCO, H₂, Catalyst (e.g., Rhodium-based)Aldehyde (Branched)
Radical AdditionRadical Initiator, Substituted AlkaneBranched Alkyl Substituent
Heck CouplingAryl Halide, Palladium Catalyst, BaseAryl-substituted Propene

These derivatization strategies provide a powerful toolkit for systematically modifying the 5-position of the pyrimidinol ring, enabling the exploration of a wide chemical space and the fine-tuning of molecular properties.

Synthesis of Fused Heterocyclic Systems from this compound

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These multi-ring structures are of significant interest in medicinal chemistry and materials science due to their often-enhanced biological activities and unique photophysical properties. The pyrimidine ring can be fused with other heterocyclic or carbocyclic rings, leading to a diverse array of complex molecules.

Annulation Reactions to Form Multi-Ring Architectures

Annulation, or ring-forming, reactions are a key strategy for constructing fused systems from this compound. These reactions typically involve the participation of both the allyl group and the pyrimidine ring to build a new ring.

One notable approach involves intramolecular cyclization reactions. For instance, the allyl group can be functionalized to introduce a reactive group that can then undergo a ring-closing reaction with a suitable position on the pyrimidine core. This can lead to the formation of pyridopyrimidines, pyranopyrimidines, or other fused systems depending on the nature of the introduced functionality and the cyclization conditions.

Another powerful method is the use of cycloaddition reactions. The allyl group can act as a dienophile or a dipolarophile in [4+2] or [3+2] cycloaddition reactions, respectively. By reacting this compound with a suitable diene or dipole, a new six- or five-membered ring can be fused onto the pyrimidine scaffold.

The synthesis of fused pyrimidines is a significant area of research, with various strategies being developed to access novel and biologically relevant scaffolds. derpharmachemica.com For example, the fusion of a pyrimidine ring with other heterocycles can lead to compounds with a broad spectrum of pharmacological activities. derpharmachemica.com

Table 2: Examples of Annulation Reactions for Fused System Synthesis

Annulation StrategyKey Intermediates/ReagentsResulting Fused System
Intramolecular CyclizationFunctionalized Allyl GroupPyridopyrimidines, Pyranopyrimidines
[4+2] CycloadditionDieneFused Six-membered Ring
[3+2] CycloadditionDipole (e.g., Azide, Nitrone)Fused Five-membered Ring
Michael Addition followed by Cyclizationα,β-Unsaturated Carbonyl CompoundFused Carbocyclic or Heterocyclic Ring

Exploration of Novel Ring Systems Incorporating the Pyrimidinol Unit

Beyond the more common fused systems, there is ongoing research into the synthesis of novel and unconventional ring systems that incorporate the this compound unit. This exploration is driven by the quest for new chemical entities with unique properties and potential applications.

The development of novel synthetic methodologies is crucial for accessing these new ring systems. This can involve multi-component reactions where this compound is one of the building blocks, leading to complex structures in a single step. nih.gov The use of ultrasound-assisted synthesis has also emerged as a powerful tool for the efficient construction of pyrimidine-based fused derivatives. nih.gov

Researchers are also exploring the synthesis of macrocyclic structures that incorporate the pyrimidinol unit. These large-ring systems can exhibit interesting host-guest chemistry and may have applications in areas such as sensing and catalysis. The strategic placement of the pyrimidinol unit within a macrocyclic framework can impart specific recognition properties.

The exploration of the chemical universe of ring systems is a continuous endeavor, with computational methods being used to predict the properties and potential bioactivity of novel heterocyclic scaffolds. researchgate.netresearchgate.net This in silico exploration can guide the synthetic efforts towards the most promising targets. The synthesis of new fused heterocycles, such as thiazolo[4,5-d]pyrimidines, through methods like Michael addition reactions, further expands the library of available pyrimidine-based ring systems. researchgate.netscilit.com The creation of furan-fused polyheterocyclic systems represents another avenue for generating novel molecular architectures with potential biological relevance. nih.gov

Computational and Theoretical Studies of 5 Allyl 2,6 Dimethyl 4 Pyrimidinol

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for predicting the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for understanding a molecule's behavior at the atomic level. Such studies are invaluable for predicting spectroscopic signatures, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of many-body systems, including molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical applications. For a molecule like 5-Allyl-2,6-dimethyl-4-pyrimidinol, DFT calculations would provide significant insights into its intrinsic properties. However, specific DFT studies on this compound are not found in the current body of scientific literature.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses rotatable bonds in its allyl group, a conformational analysis would be necessary. This would involve calculating the energies of different spatial arrangements (conformers) to identify the global minimum energy structure. This foundational analysis is critical as all other calculated properties are dependent on the molecular geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that helps in determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. For this compound, NBO analysis would quantify the stability arising from interactions such as those between the lone pairs of the nitrogen and oxygen atoms and the pi-systems of the pyrimidine (B1678525) ring and the allyl group.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the reactive sites, such as the nitrogen atoms and the hydroxyl group, and provide insights into its intermolecular interactions.

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions. This analysis also serves to confirm that the optimized geometry corresponds to a true energy minimum. For this compound, this would allow for a detailed interpretation of its vibrational spectra, aiding in its experimental identification and characterization.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are foundational in the computational analysis of molecules like this compound. Ab initio calculations, derived from first principles, solve the electronic Schrödinger equation without experimental parameters, offering a high degree of accuracy. youtube.com These methods are instrumental in determining the electronic structure, molecular orbitals, and energy of the system. youtube.com For pyrimidine derivatives, ab initio studies, often at the MP2 level of theory, have been employed to investigate tautomeric equilibria. d-nb.info However, it has been noted that such methods can sometimes overestimate the stability of enol tautomers. d-nb.info

Density Functional Theory (DFT) is another powerful quantum chemical method frequently used for medium-sized molecules, providing a balance between accuracy and computational cost. asianjournalofphysics.com Methods like B3LYP and M06-2X, paired with basis sets such as aug-cc-pVDZ, have been successfully used to study the tautomeric stability of related pyrimidinone systems in both gas phase and solution. d-nb.info For instance, DFT calculations on 2-amino-6-methyl pyrimidine-4-one, a related structure, were performed at the B3LYP/6-31++G(d,p) level to analyze its tautomers. jocpr.com

Semi-empirical methods, while less accurate than ab initio techniques, are significantly faster. This allows for the study of larger molecular systems or for preliminary explorations of complex potential energy surfaces. These methods use parameters derived from experimental data to simplify the calculations.

The selection of a computational method depends on the specific property being investigated and the desired level of accuracy, with a common strategy being the use of faster methods for initial exploration followed by more rigorous ab initio or DFT calculations for refinement.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of this compound involves modeling reaction pathways and identifying the associated transition states.

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For pyrimidine derivatives, theoretical studies have explored various reactions, including hydration and multicomponent reactions leading to fused ring systems like pyrido[2,3-d]pyrimidines. rsc.orgnih.gov

For example, the ground state reaction path for the formation of pyrimidine hydrates has been calculated using approaches like the nudged elastic band (NEB) method combined with DFT. rsc.org Such studies can determine the energy barriers for reactions like the addition of water across a C=C double bond. rsc.org In the context of more complex syntheses, computational modeling can map out the entire reaction sequence, including steps like Knoevenagel condensation, Michael addition, and cyclization, identifying the rate-determining step. nih.gov While a specific reaction mechanism for this compound has not been detailed in the literature, the methodologies applied to similar pyrimidine systems provide a clear framework for how such an investigation would be conducted.

Pyrimidinols like this compound can exist in different tautomeric forms, primarily the hydroxy (enol) and pyrimidinone (keto) forms. The relative stability of these tautomers is crucial as it can dictate the molecule's reactivity and biological function.

Theoretical studies on related hydroxypyrimidines have shown that the keto form is often more stable. d-nb.infonih.gov For instance, in 4-hydroxypyrimidine (B43898), the pyrimidinone tautomer is found to be more stable than the hydroxypyrimidine form by a small energy margin in the gas phase. d-nb.info The presence of substituents and the solvent environment can significantly influence the tautomeric equilibrium. jocpr.com DFT calculations have been used to determine the relative Gibbs free energies of different tautomers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM). d-nb.infojocpr.com

For 2-amino-6-methyl pyrimidine-4-one, DFT studies indicated that the AMPO1 tautomer (the keto form) is more stable than other tautomers, particularly in aqueous solution. jocpr.com The stability of tautomers for sildenafil, which contains a pyrimidinone core, was also investigated using DFT, showing a clear preference for one of the keto forms. d-nb.info These findings suggest that for this compound, the pyrimidinone tautomer is likely to be the more stable form.

Table 1: Theoretical Tautomer Stability in Pyrimidine Derivatives (Illustrative) This table presents generalized findings from computational studies on related pyrimidine structures, as direct data for this compound is not available.

Tautomer System Computational Method Finding Reference
4-Hydroxypyrimidine / 4-Pyrimidinone B3LYP, MP2 Pyrimidinone (keto) form is slightly more stable in the gas phase. d-nb.info
2-Amino-6-methyl pyrimidine-4-one B3LYP/6-31++G(d,p) The keto tautomer is the most stable form, especially in polar solvents. jocpr.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The presence of the flexible allyl group in this compound means the molecule can adopt various conformations. MD simulations can be used to explore this conformational landscape, identifying low-energy structures and the transitions between them. By simulating the molecule's movement over nanoseconds or longer, researchers can understand how the allyl side chain orients itself relative to the pyrimidine ring.

While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to other flexible drug-like molecules. Such simulations are crucial for understanding how the molecule might fit into a biological receptor, as different conformations can have different binding affinities. For example, MD simulations have been used to show that phenyl acetamide (B32628) derivatives form stable complexes with proteins. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. For pyrimidine derivatives, these studies often employ a range of calculated molecular descriptors.

In the context of pyrimidines, QSAR (Quantitative Structure-Activity Relationship), a closely related approach, has been used to model their biological activity, such as their potential as anticancer agents. nih.govnih.gov These models often use descriptors related to the electronic properties (like charges and polarizability) and steric properties of the molecules. nih.gov Methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the predictive models. nih.gov For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found a strong correlation between the calculated descriptors and the observed activity, with the ANN model showing high predictive power (R² = 0.998). nih.gov

For a QSRR study of this compound, one would typically synthesize a series of related compounds and measure their reactivity in a specific chemical reaction. Then, a wide range of molecular descriptors for each compound would be calculated using computational methods. These descriptors could include electronic (e.g., HOMO/LUMO energies, Mulliken charges), topological, and quantum chemical parameters. Statistical analysis would then be used to find the best correlation between these descriptors and the observed reactivity.

Table 2: Common Descriptors in QSAR/QSRR Studies of Pyrimidine Derivatives This table is illustrative and based on studies of various pyrimidine compounds.

Descriptor Type Examples Relevance
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges Relates to the molecule's ability to participate in electronic interactions and reactions.
Steric Molecular volume, Surface area, Molar refractivity Describes the size and shape of the molecule, which is important for binding and steric hindrance.
Topological Connectivity indices, Wiener index Encodes information about the branching and connectivity of the molecular graph.

5 Allyl 2,6 Dimethyl 4 Pyrimidinol As a Synthetic Intermediate

Role as a Building Block in Complex Organic Synthesis

Information not available in the searched literature.

Precursor for Diversified Pyrimidine-Containing Architectures

Information not available in the searched literature.

Integration into Multi-Step Synthesis Schemes

Information not available in the searched literature.

Future Directions in Academic Research on Pyrimidinol Compounds

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet the demand for more efficient, cost-effective, and environmentally benign methods is driving new research. researchgate.netmdpi.com Future efforts will likely concentrate on the development of novel synthetic strategies that prioritize sustainability. This includes the use of greener solvents, such as water, and catalyst-free or organocatalyst-based reactions to minimize hazardous waste. researchgate.netmdpi.com One-pot, multi-component reactions are also gaining traction as they offer a streamlined approach to constructing complex pyrimidine structures from simple precursors, reducing the number of isolation and purification steps. researchgate.net

Furthermore, the exploration of microwave-assisted synthesis is expected to accelerate reaction times and improve yields for pyrimidine derivatives. mdpi.com Researchers are also investigating flow chemistry techniques for the continuous and scalable production of these compounds, which could be particularly beneficial for industrial applications. The development of synthetic routes that allow for the late-stage functionalization of the pyrimidine core will be crucial for creating diverse molecular libraries for high-throughput screening.

Advancements in Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of pyrimidinol compounds is essential for elucidating their structure-activity relationships. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used, future research will increasingly rely on more advanced methods. nih.govrsc.orgnih.gov

High-resolution mass spectrometry (HRMS) will be instrumental in confirming molecular formulas with high precision. semanticscholar.orgnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will continue to be vital for the unambiguous assignment of proton and carbon signals, especially for complex substitution patterns.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgnih.govresearchgate.net Future studies will likely see an increase in the use of this technique to characterize novel pyrimidinol derivatives and their complexes. The insights gained from X-ray crystallography are invaluable for understanding crystal packing, polymorphism, and for validating computational models. rsc.orgresearchgate.net

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of the pyrimidine ring, with its electron-deficient nature, offers a rich landscape for chemical transformations. While many classical reactions are well-established, there is still significant potential to uncover novel reactivity pathways. Future research will likely focus on the selective functionalization of different positions on the pyrimidine ring.

For instance, developing new methods for C-H activation at specific sites would provide a direct and atom-economical way to introduce new functional groups. The unique electronic properties of the pyrimidinol tautomers could also be exploited to control the regioselectivity of various reactions. Furthermore, investigating the reactivity of the allyl group in 5-Allyl-2,6-dimethyl-4-pyrimidinol could lead to the synthesis of a new class of derivatives with modified side chains. The exploration of photochemical and electrochemical reactions of pyrimidinols could also open up new avenues for synthetic transformations.

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. arxiv.orgnih.govnih.gov In the context of pyrimidinol compounds, advanced computational methods will play an increasingly important role in several key areas.

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic data. rsc.orgnih.gov These calculations can help in the interpretation of experimental spectra and provide a deeper understanding of the electronic nature of these molecules. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the binding modes and affinities of pyrimidinol derivatives with biological targets. semanticscholar.orgnih.govstmjournals.com These methods are crucial in the early stages of drug discovery for identifying promising lead compounds and for understanding the molecular basis of their activity. stmjournals.com

Q & A

Q. How can researchers design studies to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., allyl → propargyl, methyl → ethyl). Test in parallel assays (kinase inhibition, cytotoxicity) and apply multivariate statistical analysis (PCA) to identify critical substituent parameters. Use crystallographic data to rationalize SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.